molecular formula C9H5F4N B1302402 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile CAS No. 220227-59-8

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Cat. No.: B1302402
CAS No.: 220227-59-8
M. Wt: 203.14 g/mol
InChI Key: UTHSCSXLGDJQGQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a fluorinated organic compound with the molecular formula C9H5F4N. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which significantly influences its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile typically involves the reaction of 2-Fluoro-5-(Trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Major Products:

    Amides: Formed from nucleophilic substitution.

    Carboxylic Acids: Resulting from oxidation.

    Primary Amines: Produced through reduction.

Scientific Research Applications

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is largely dependent on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes or receptors by binding to their active sites .

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the fluoro group.

    5-Fluoro-2-(Trifluoromethyl)phenylacetonitrile: Positional isomer with different reactivity.

    2-Fluoro-5-(Trifluoromethyl)benzyl chloride: Precursor in the synthesis of the nitrile compound.

Uniqueness: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile stands out due to the combined presence of both fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHSCSXLGDJQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372169
Record name 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-59-8
Record name 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-59-8
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